3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
Brand Name:
Vulcanchem
CAS No.:
82050-10-0
VCID:
VC20856945
InChI:
InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3
SMILES:
CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N
Molecular Formula:
C11H10N4
Molecular Weight:
201.24 g/mol
3H-Imidazo(4,5-f)quinolin-2-amine, 3-(methyl-d3)-
CAS No.: 82050-10-0
Cat. No.: VC20856945
Molecular Formula: C11H10N4
Molecular Weight: 201.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82050-10-0 |
|---|---|
| Molecular Formula | C11H10N4 |
| Molecular Weight | 201.24 g/mol |
| IUPAC Name | 3-(trideuteriomethyl)imidazo[4,5-f]quinolin-2-amine |
| Standard InChI | InChI=1S/C11H10N4/c1-15-9-5-4-8-7(3-2-6-13-8)10(9)14-11(15)12/h2-6H,1H3,(H2,12,14)/i1D3 |
| Standard InChI Key | ARZWATDYIYAUTA-FIBGUPNXSA-N |
| Isomeric SMILES | [2H]C([2H])([2H])N1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
| SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
| Canonical SMILES | CN1C2=C(C3=C(C=C2)N=CC=C3)N=C1N |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator